4-Fluorobenzoyl isothiocyanate

Description

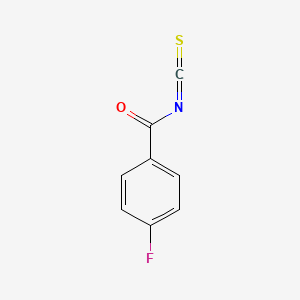

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMSWUYBYCVYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290147 | |

| Record name | 4-fluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78225-74-8 | |

| Record name | NSC67049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorobenzoyl Isothiocyanate

Conceptual Approaches to Benzoyl Isothiocyanate Analogues from Precursor Molecules

The synthesis of benzoyl isothiocyanate analogues, including 4-fluorobenzoyl isothiocyanate, can be conceptualized from various precursor molecules beyond acyl chlorides. These alternative approaches offer flexibility in substrate scope and can be advantageous in specific synthetic contexts.

One conceptual approach involves the use of carboxylic acids as starting materials. researchgate.net Methods have been developed for the one-pot conversion of carboxylic acids to their corresponding aroyl isothiocyanates. researchgate.net This can be achieved using reagents like trichloroisocyanuric acid/triphenylphosphine, which activate the carboxylic acid for subsequent reaction with a thiocyanate (B1210189) source. researchgate.net

Another strategy involves the reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which can then be converted to isothiocyanates. nih.gov While this is a common method for synthesizing various isothiocyanates, its application to benzoyl isothiocyanates would require a suitable benzamide-derived precursor.

Furthermore, the synthesis of isothiocyanates from isocyanides by reaction with elemental sulfur represents another conceptual pathway. mdpi.commdpi.com This method, often catalyzed by a base, provides a direct route to the isothiocyanate functionality. mdpi.com Adapting this to produce benzoyl isothiocyanate analogues would necessitate the synthesis of the corresponding benzoyl isocyanide precursor.

These conceptual approaches highlight the versatility of synthetic chemistry in accessing benzoyl isothiocyanate analogues and provide alternative routes that can be explored and optimized for specific target molecules.

Reactivity Profiles and Diverse Synthetic Transformations of 4 Fluorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions Leading to Functionalized Derivatives

The isothiocyanate group (-N=C=S) in 4-fluorobenzoyl isothiocyanate is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is the foundation for a wide array of synthetic transformations, leading to a diverse range of functionalized molecules. The general mechanism involves the nucleophile attacking the central carbon of the isothiocyanate, followed by protonation of the nitrogen or sulfur atom, depending on the reaction conditions and the nature of the nucleophile.

Reactions with Primary and Secondary Amines for N-Substituted Thiourea (B124793) Synthesis

The reaction of this compound with primary and secondary amines is a well-established and efficient method for the synthesis of N-substituted thioureas. These reactions typically proceed under mild conditions, often at room temperature, and result in high yields of the corresponding thiourea derivatives. The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.

Elaboration of Substituted N-Benzoylthioureas

The synthesis of N-benzoylthioureas is a direct application of the reaction between this compound and various amines. For instance, the reaction with diethylamine (B46881) in dry acetone (B3395972) yields N-(4-fluorobenzoyl)-N',N'-diethylthiourea. scispace.com This straightforward addition provides a versatile route to a wide range of substituted thioureas with potential applications in coordination chemistry and materials science. scispace.com

A general procedure for the synthesis of these compounds involves dissolving 4-fluorobenzoyl chloride in acetone and adding it dropwise to a suspension of potassium thiocyanate (B1210189) in acetone. scispace.com After a period of reflux and cooling, a solution of the desired amine in acetone is added, and the mixture is stirred for a couple of hours. scispace.com The resulting N-(4-fluorobenzoyl)thiourea can then be isolated and purified. scispace.com

Table 1: Synthesis of N-Benzoylthioureas

| Reactant 1 | Reactant 2 | Product |

| This compound | Diethylamine | N-(4-fluorobenzoyl)-N',N'-diethylthiourea |

| This compound | 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline | N-(4-Fluorobenzoyl)-N'-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)thiourea |

Synthesis of Complex Thiourea-Containing Architectures

The reactivity of this compound extends to the synthesis of more intricate molecular structures incorporating the thiourea moiety. An example is the reaction with 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]aniline in a mixture of toluene (B28343) and ethanol (B145695). This reaction, stirred at room temperature, yields a complex thiourea derivative, demonstrating the utility of this compound in constructing elaborate molecules with potential biological relevance.

Reactions with Hydrazine (B178648) and its Derivatives

This compound readily reacts with hydrazine and its derivatives to form thiosemicarbazides. These reactions are crucial for the synthesis of various heterocyclic compounds. For example, the reaction of 2-fluorobenzoic acid hydrazide with isothiocyanates in ethanol produces 4-alkyl-1-(2-fluorobenzoyl)thiosemicarbazides. scispace.com These thiosemicarbazide (B42300) derivatives can then undergo further transformations, such as cyclization, to yield more complex heterocyclic systems. scispace.com

Reactions with Aminoazines and Aminoazoles

The nucleophilic addition of aminoazines and aminoazoles to this compound provides a direct route to N-acylthioureas containing heterocyclic moieties. These reactions are significant for the development of compounds with potential pharmacological activities. For instance, the reaction of 3-amino-1,2,4-triazine derivatives with this compound can lead to the formation of the corresponding N-(4-fluorobenzoyl)thiourea derivatives. scirp.org

Cyclization Reactions and Strategic Heterocyclic Construction

The thiourea derivatives synthesized from this compound are valuable intermediates for the construction of a wide variety of heterocyclic systems. These cyclization reactions are often promoted by the presence of a second reactive functional group within the thiourea derivative, allowing for intramolecular reactions to form stable ring structures.

A notable application is the synthesis of fluorinated 1,3-benzothiazin-4-ones. This is achieved through the addition of N-nucleophiles to ortho-fluorobenzoyl isothiocyanates, followed by the cyclization of the resulting fluorobenzoyl-thioureas. lookchem.com Similarly, reactions with C-nucleophiles like 1-methyl-1H-pyrrole and 1-methyl-1H-indole, followed by base-catalyzed cyclization, yield 2-(1-methyl-1H-pyrrol-2-yl)- and 2-(1-methyl-1H-indol-3-yl)-substituted 1,3-benzothiazin-4-ones. researchgate.net

Furthermore, the reaction of polyfluorobenzoyl isothiocyanates with 2-cyanomethyl- or 2-benzoylmethylbenzimidazole leads to the formation of fluorine-containing 1,3-benzothiazinones. consensus.app These examples highlight the strategic importance of this compound in the synthesis of diverse and potentially bioactive heterocyclic compounds.

Formation of Fluorinated 1,3-Benzothiazin-4-ones

The reaction of ortho-fluorobenzoyl isothiocyanates with nucleophiles is a well-established and efficient method for the synthesis of fluorinated 2-substituted-1,3-benzothiazin-4-ones. lookchem.comchimicatechnoacta.ru This transformation proceeds via an addition-cyclization pathway. The process begins with the nucleophilic attack on the electrophilic carbon of the isothiocyanate group, forming a linear N-(o-fluorobenzoyl)thiourea intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the sulfur or nitrogen atom of the thiourea moiety displaces the ortho-fluorine atom, leads to the closure of the six-membered benzothiazine ring. chimicatechnoacta.ru This cyclocondensation is a key step in forming the heterocyclic core.

While the literature predominantly focuses on ortho-fluorobenzoyl isothiocyanates due to the requirement of a leaving group for the final cyclization step, the initial nucleophilic addition is a general reaction for all acyl isothiocyanates, including this compound. The presence of the fluorine atom in the benzoyl moiety influences the electrophilicity of the isothiocyanate group.

The versatility of this method allows for the incorporation of a wide range of substituents at the 2-position of the 1,3-benzothiazin-4-one scaffold by varying the nucleophile. Both N-nucleophiles (amines) and C-nucleophiles (compounds with active methylene (B1212753) groups) can be employed. lookchem.comchimicatechnoacta.ruchimicatechnoacta.ru For instance, the reaction with C-nucleophiles like pyrroles, indoles, or cyanomethylbenzimidazole introduces heterocyclic moieties at the 2-position, leading to compounds with potential biological applications. chimicatechnoacta.ruconsensus.app

Table 1: Synthesis of 2-Substituted 1,3-Benzothiazin-4-ones from Fluorobenzoyl Isothiocyanates

| Reactant (Nucleophile) | Intermediate | Resulting Heterocycle Subclass | Reference |

|---|---|---|---|

| N-Nucleophiles (e.g., piperazine) | Fluorobenzoyl-thiourea | 2-Amino-1,3-benzothiazin-4-ones | lookchem.com |

| C-Nucleophiles (e.g., indole) | N-(o-Fluorobenzoyl)thioamide | 2-Hetaryl-1,3-benzothiazin-4-ones | chimicatechnoacta.ruchimicatechnoacta.ru |

| C-Nucleophiles (e.g., pyrrole) | N-(o-Fluorobenzoyl)thioamide | 2-Hetaryl-1,3-benzothiazin-4-ones | chimicatechnoacta.ruconsensus.app |

Construction of Triazine and Thiadiazolone Systems

This compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, including triazines and thiadiazolones. The reactivity of the acyl isothiocyanate moiety allows for cycloaddition and condensation reactions with appropriate binucleophilic reagents.

The construction of 1,2,4-triazine (B1199460) derivatives can be achieved through reactions with hydrazine-based compounds. nih.gov For example, the reaction of a benzoyl isothiocyanate with hydrazines can lead to the formation of triazinethiones after cyclization. Similarly, fused systems like 1,2,4-triazino[3,4-b] chimicatechnoacta.ruconsensus.appCurrent time information in Bangalore, IN.thiadiazolones have been synthesized using related fluorinated building blocks, demonstrating the utility of these synthons in creating complex heterocyclic systems. scirp.org The reaction pathway typically involves the initial attack of a nitrogen nucleophile from the reagent onto the isothiocyanate carbon, followed by a subsequent cyclization step involving the carbonyl group or a derivative thereof.

The synthesis of 1,3,5-triazine (B166579) systems has also been reported using benzoyl isothiocyanates. For instance, the reaction of 4-nitrobenzoyl isothiocyanate with certain nitrogen-containing compounds yields 1,3,5-triazin-6(5H)-thiones, with the reaction outcome being dependent on solvent polarity. scirp.org This suggests that this compound could undergo analogous transformations to produce fluorinated triazine heterocycles. The formation of thiadiazole rings often proceeds through the reaction of the thiourea or thioamide functionality, derived from the isothiocyanate, with reagents that provide the remaining atoms for the heterocyclic ring. researchgate.net

Table 2: Potential Heterocyclic Systems from this compound

| Reagent Class | Potential Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| Hydrazines / Hydrazones | 1,2,4-Triazines | Condensation/Cyclization | nih.govscirp.org |

| Amidines / Guanidines | 1,3,5-Triazines | Condensation/Cyclization | scirp.org |

| Hydrazides | 1,3,4-Thiadiazoles | Condensation/Cyclization | researchgate.net |

Synthesis of Thiourea-Embedded Heterocycles

The isothiocyanate group is a direct and efficient precursor for the synthesis of thiourea derivatives. The reaction of this compound with a primary or secondary amine yields an N-(4-fluorobenzoyl)-N'-substituted thiourea. This thiourea linkage can be a key structural motif within a larger heterocyclic framework or can act as a reactive intermediate for subsequent cyclization reactions.

A notable application is in the synthesis of purine (B94841) derivatives. In a multi-step synthesis, intermediate pyrimidine (B1678525) amines can be treated with isothiocyanates, such as 4-fluorophenyl isothiocyanate, to generate complex purine structures containing a thiourea moiety. rsc.org The reaction involves the nucleophilic attack of the amine on the isothiocyanate carbon, directly embedding the thiourea functionality. This strategy highlights the use of isothiocyanates to build upon existing heterocyclic cores, leading to highly functionalized molecules. rsc.org

Furthermore, thiazole-based thiourea analogs have been synthesized from phenyl isothiocyanates, demonstrating a protocol that involves an oxidative C-S bond formation. nih.gov The synthesis of various N,N'-disubstituted thiourea derivatives is readily achieved through the simple reaction of isothiocyanates with amines, showcasing the broad applicability of this reaction in generating diverse molecular structures. nih.gov These resulting thioureas can then be subjected to further reactions, for example with α-halogenated reagents, to construct other heterocyclic rings like thiazolidinones. researchgate.net

Table 3: Examples of Thiourea-Embedded Heterocycles from Isothiocyanates

| Starting Heterocycle/Amine | Isothiocyanate | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| 5-Nitropyrimidine derivative | 4-Fluorophenyl isothiocyanate | 9H-Purine-2,8-diamine | rsc.org |

| Various primary/secondary amines | Phenyl isothiocyanate | N,N'-Disubstituted thioureas | nih.gov |

| Amines | Carbamoyl-protected isothiocyanates | Precursors for guanidines | organic-chemistry.org |

Role as a Key Building Block for the Elaboration of Complex Organic Scaffolds

This compound serves as a versatile and powerful building block in organic synthesis for the construction of complex molecular scaffolds. Its utility stems from the presence of two distinct and reactive electrophilic centers: the highly electrophilic carbon of the isothiocyanate group (-N=C=S) and the carbonyl carbon of the benzoyl group. This dual reactivity allows for a wide range of transformations, including addition, condensation, and cycloaddition reactions. rsc.orgnih.gov

The ability to react with a diverse array of nucleophiles—including amines, hydrazines, and compounds with active methylene groups—enables the straightforward synthesis of various heterocyclic systems as detailed previously, such as benzothiazines, triazines, and thiadiazoles. lookchem.comscirp.orgscirp.org These heterocycles themselves often form the core scaffold of molecules designed for applications in medicinal chemistry and materials science. uwa.edu.auresearchgate.net For example, the synthesis of purine derivatives containing a thiourea linkage demonstrates how this compound can be used to append complex functionalities onto an existing heterocyclic framework. rsc.org

Moreover, the fluorine substituent on the phenyl ring provides an additional tool for modulating the electronic properties of the molecule and can serve as a site for further functionalization or as a beneficial feature in bioactive compounds. The strategic application of this compound allows for the generation of libraries of diverse compounds from common intermediates, a key strategy in modern drug discovery. rsc.org Its role as a precursor to elaborate scaffolds is evident in its use to create fused polycyclic systems and highly substituted heterocycles, underlining its importance as a key intermediate for accessing complex organic structures. lookchem.comuwa.edu.au

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of 4-Fluorobenzoyl isothiocyanate is distinguished by several key absorption bands that confirm the presence of its characteristic functional groups. The most prominent of these is the very strong and sharp absorption band for the isothiocyanate (-N=C=S) group, which typically appears in the 2140–1990 cm⁻¹ region. Another significant feature is the strong absorption from the carbonyl (C=O) group of the benzoyl moiety, observed in the range of 1700-1680 cm⁻¹.

The spectrum also displays characteristic absorptions for the aromatic ring. The C-H stretching vibrations of the benzene ring are found around 3100-3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to medium to weak bands in the 1600–1450 cm⁻¹ region. The presence of the fluorine substituent is evidenced by a strong C-F stretching band, typically located in the 1250–1020 cm⁻¹ range.

Table 1: FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~2100 | Asymmetric Stretch | Isothiocyanate (-N=C=S) | Strong, Sharp |

| ~1690 | Stretch | Carbonyl (C=O) | Strong |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium |

| ~1230 | Stretch | C-F | Strong |

| ~850 | C-H Bend (Out-of-plane) | 1,4-disubstituted Aromatic | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a complete picture of the proton, carbon, and fluorine environments.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the fluorinated benzene ring. Due to the 1,4-disubstitution pattern, the four aromatic protons are chemically non-equivalent, giving rise to a distinct splitting pattern.

The protons ortho to the carbonyl group (H-2, H-6) are expected to resonate further downfield compared to the protons ortho to the fluorine atom (H-3, H-5) due to the deshielding effect of the carbonyl group. The coupling between the protons and the fluorine atom results in a more complex splitting pattern than simple doublets. The protons at positions 2 and 6 typically appear as a triplet or doublet of doublets around 8.15 ppm, while the protons at positions 3 and 5 appear as a triplet around 7.19 ppm.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ~8.15 | H-2, H-6 | Doublet of Doublets | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 |

| ~7.19 | H-3, H-5 | Triplet (or Doublet of Doublets) | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon, the isothiocyanate carbon, and the aromatic carbons.

The carbonyl carbon (C=O) is typically observed significantly downfield, in the range of 160-170 ppm. The isothiocyanate carbon (-N=C=S) has a characteristic chemical shift around 135-145 ppm, though this signal can sometimes be broad due to quadrupolar relaxation of the adjacent nitrogen atom. The aromatic carbons display a range of chemical shifts, with the carbon attached to the fluorine (C-4) showing a large C-F coupling constant. The carbon attached to the carbonyl group (C-1) will also be downfield, while the other aromatic carbons will appear at their characteristic positions, influenced by the substituents.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Coupling |

|---|---|---|

| ~165 | C=O | - |

| ~164 (d) | C-4 | ¹J(C,F) ≈ 255 Hz |

| ~140 | N=C=S | - |

| ~132 (d) | C-2, C-6 | ³J(C,F) ≈ 9 Hz |

| ~129 (d) | C-1 | ⁴J(C,F) ≈ 3 Hz |

| ~116 (d) | C-3, C-5 | ²J(C,F) ≈ 22 Hz |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For a fluorine atom on a benzene ring with an electron-withdrawing group in the para position, the chemical shift is expected to be in the range of -105 to -115 ppm relative to a standard such as CFCl₃. This signal will be split by the neighboring aromatic protons.

Table 4: ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Fluorine Assignment | Multiplicity |

|---|---|---|

| ~ -110 | Ar-F | Multiplet |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight 183.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183.

The fragmentation pattern provides further structural confirmation. A primary fragmentation pathway would involve the cleavage of the C-N bond between the carbonyl group and the isothiocyanate group. This would result in the formation of the highly stable 4-fluorobenzoyl cation, which would produce a prominent peak at m/z 123. Further fragmentation of this ion could involve the loss of carbon monoxide (CO), leading to a peak at m/z 95, corresponding to the fluorophenyl cation. Another possible fragmentation is the loss of the fluorine atom from the molecular ion or subsequent fragments. The isothiocyanate radical cation ([NCS]⁺) may also be observed at m/z 58.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 123 | [F-C₆H₄-CO]⁺ |

| 95 | [F-C₆H₄]⁺ |

| 58 | [NCS]⁺ |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is characterized by absorptions arising from π-π* and n-π* transitions associated with its aromatic ring and conjugated system.

The structure contains two primary chromophores: the 4-fluorobenzoyl group and the isothiocyanate group.

π-π Transitions:* The aromatic benzene ring and the carbonyl group (C=O) contain π electrons that can be excited to higher energy π* orbitals. These transitions are typically of high intensity (large molar absorptivity, ε) and are expected to occur in the UV region. The conjugation between the aromatic ring and the carbonyl group influences the exact wavelength of maximum absorption (λ_max). For similar aromatic carbonyl compounds, strong absorptions are often observed in the 200-300 nm range.

n-π Transitions:* The carbonyl oxygen and the nitrogen and sulfur atoms of the isothiocyanate group possess non-bonding electrons (n electrons). These can be promoted to anti-bonding π* orbitals. These n-π* transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (small ε) compared to π-π* transitions. They are often observed as a shoulder on the main absorption band or as a weak band in the 300-400 nm region. For instance, studies on allyl isothiocyanate show a characteristic absorption around 240 nm. researchgate.net

While specific experimental λ_max and molar absorptivity values for this compound are not detailed in the provided search context, the expected electronic transitions are summarized in the following table.

| Type of Transition | Chromophore | Expected Wavelength Region | Relative Intensity (ε) |

| π → π | 4-Fluorobenzoyl group (aromatic ring and C=O) | ~200-300 nm | High |

| n → π | Carbonyl group (C=O) | ~300-350 nm | Low |

| n → π * | Isothiocyanate group (-N=C=S) | ~250-350 nm | Low to Medium |

The solvent used for analysis can influence the position of these absorption bands. Polar solvents can cause a blue shift (hypsochromic shift) in n-π* transitions and a red shift (bathochromic shift) in π-π* transitions.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself was not found, the crystallographic analysis of a direct derivative, 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide, provides significant insight into the molecular conformation and intermolecular interactions involving the 4-fluorobenzoyl moiety. researchgate.netnih.gov This derivative is synthesized directly from this compound. researchgate.netnih.gov

The crystal packing of the derivative reveals how the molecules arrange themselves in the solid state. The molecules are linked together to form sheets, demonstrating an ordered three-dimensional lattice. researchgate.netnih.gov This ordered arrangement is stabilized by a network of non-covalent interactions.

| Parameter | Observation from Derivative Structure | Implication for this compound |

| Conformation | Non-planar arrangement between the fluorobenzene ring and the adjacent functional group. researchgate.net | The molecule is likely not perfectly planar, with rotation possible around the C-C bond connecting the ring and the carbonyl group. |

| Crystal Packing | Molecules form extended sheets in the crystal lattice. researchgate.netnih.gov | In a crystalline state, this compound would likely adopt a highly ordered packing structure stabilized by intermolecular forces. |

Non-covalent interactions are crucial in dictating the crystal architecture and the physical properties of molecular solids. taylorandfrancis.com The analysis of the this compound derivative highlights the types of interactions this chemical scaffold can participate in.

Hydrogen Bonding: In the derivative's crystal structure, both intramolecular and intermolecular hydrogen bonds are observed.

Intramolecular Hydrogen Bonds: An N—H⋯O hydrogen bond is present, leading to the formation of a stable six-membered pseudo-ring. researchgate.netnih.gov

Intermolecular Hydrogen Bonds: The molecules are linked in the crystal by N—H⋯O and N—H⋯S hydrogen bonds. researchgate.netnih.gov These interactions are fundamental in creating the sheet-like structure of the crystal packing.

Other Non-Covalent Interactions: Besides classical hydrogen bonds, weaker interactions also play a significant role in stabilizing the crystal structure.

C—H⋯O and C—H⋯F Interactions: Weak C—H⋯O and C—H⋯F interactions are also observed in the crystal packing of the derivative. researchgate.netnih.gov The fluorine atom, despite being a weak hydrogen bond acceptor, can participate in these stabilizing contacts.

These findings suggest that the this compound molecule has multiple sites capable of engaging in a variety of non-covalent interactions, which would be key to its behavior in biological systems and in the formation of crystalline materials.

| Interaction Type | Donor | Acceptor | Role in Crystal Structure of Derivative |

| Intramolecular H-bond | N-H | C=O | Stabilizes molecular conformation. researchgate.netnih.gov |

| Intermolecular H-bond | N-H | C=O | Links molecules into chains/sheets. researchgate.netnih.gov |

| Intermolecular H-bond | N-H | C=S | Links molecules into chains/sheets. researchgate.netnih.gov |

| Weak Interaction | C-H | C=O | Contributes to overall crystal packing stability. researchgate.netnih.gov |

| Weak Interaction | C-H | Fluorine | Contributes to overall crystal packing stability. researchgate.netnih.gov |

Computational and Theoretical Investigations of 4 Fluorobenzoyl Isothiocyanate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a bridge between the quantum mechanical description of a molecule and its observable chemical properties. For 4-Fluorobenzoyl isothiocyanate, these methods are invaluable for determining its three-dimensional structure, electron distribution, and the energies of its molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine the equilibrium geometry of molecules by finding the minimum energy arrangement of its atoms on the potential energy surface. mdpi.comyoutube.com For this compound, DFT calculations can predict key structural parameters and electronic properties.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The electron-withdrawing nature of the fluorine atom and the acyl isothiocyanate group would be expected to lower the energies of both HOMO and LUMO compared to benzene.

Illustrative DFT-Calculated Structural Parameters for Benzoyl Isothiocyanate Note: This table presents typical, realistic values for the parent compound benzoyl isothiocyanate to illustrate the output of a DFT calculation, as specific data for the 4-fluoro derivative were not found in the searched literature.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C(aryl)-C(carbonyl) | ~1.49 Å |

| Bond Length | N=C | ~1.22 Å |

| Bond Length | C=S | ~1.57 Å |

| Bond Angle | C(aryl)-C(carbonyl)-N | ~115° |

| Bond Angle | N=C=S | ~178° |

| Dihedral Angle | C(aryl)-C(aryl)-C(carbonyl)-N | ~0° or ~180° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it a powerful tool for simulating and interpreting electronic absorption spectra (UV-Vis). rsc.orgmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the intensity (oscillator strength) of these transitions. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the aromatic ring and the acyl isothiocyanate group. Lower energy n → π* transitions, involving the non-bonding electrons on the oxygen and sulfur atoms, are also possible but are typically weaker. TD-DFT calculations can help assign these transitions and understand how the fluorine substituent modulates the absorption profile compared to the unsubstituted benzoyl isothiocyanate. nih.gov

Illustrative TD-DFT Output for an Aromatic Acyl Isothiocyanate Note: This table provides a representative example of TD-DFT results for a molecule with a similar chromophore, as specific data for this compound was not available in the reviewed literature.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.50 | 354 | 0.005 | n → π |

| S2 | 4.35 | 285 | 0.450 | HOMO → LUMO (π → π) |

| S3 | 4.98 | 249 | 0.210 | HOMO-1 → LUMO (π → π*) |

Conformational Analysis and Tautomerism Studies

Computational methods are particularly well-suited for exploring the conformational landscape of flexible molecules and investigating the relative stabilities of different tautomers.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the fluorophenyl ring and the carbonyl carbon. The planarity of this system is a balance between the stabilizing effect of π-conjugation (favoring a planar structure) and potential steric hindrance. DFT calculations can be used to generate a potential energy surface by systematically rotating this dihedral angle. This allows for the identification of the global minimum energy conformer and the determination of the energy barriers for rotation between different conformers. nih.govmdpi.com For benzoyl derivatives, the rotational barrier is often relatively low, but it governs the molecule's accessible shapes in solution. nih.govrsc.org

Tautomerism in acyl isothiocyanates is less common than in other classes of compounds. However, theoretical calculations can be used to investigate the possibility and energetics of any potential tautomeric forms. For instance, one could hypothesize a tautomer formed by a proton shift, although such forms are generally expected to be significantly higher in energy and not thermodynamically relevant for this specific structure. Computational studies can definitively quantify these energy differences, confirming the predominance of the acyl isothiocyanate form. researchgate.net

Theoretical Mechanistic Elucidations of Key Reactions

Acyl isothiocyanates are versatile intermediates in organic synthesis due to the presence of two distinct electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org The reactivity of these sites makes them susceptible to nucleophilic attack, leading to a variety of products. arkat-usa.orgnih.gov

Theoretical mechanistic studies, primarily using DFT, can elucidate the pathways of these reactions. By locating the transition state structures and calculating the associated activation energies for different reaction channels, chemists can predict the regioselectivity and stereoselectivity of a reaction. researchgate.net

For the reaction of this compound with a nucleophile (e.g., an amine), two primary pathways can be computationally investigated:

Attack at the isothiocyanate carbon: This leads to the formation of a substituted thiourea (B124793) derivative. This is a very common reaction pathway for isothiocyanates. arkat-usa.org

Attack at the carbonyl carbon: This would lead to the displacement of the isothiocyanate group, functioning as a leaving group.

DFT calculations of the transition state energies for both pathways would reveal which is kinetically favored. The electron-withdrawing acyl group enhances the electrophilicity of the isothiocyanate carbon, often making it the preferred site of attack. arkat-usa.orgresearchgate.net Such studies provide fundamental insights into the molecule's reactivity and help in designing synthetic routes to new compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluorobenzoyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via the reaction of 4-fluorobenzoyl chloride with ammonium thiocyanate or potassium thiocyanate under controlled anhydrous conditions. Key parameters include temperature (typically 0–5°C to minimize side reactions) and solvent choice (e.g., dichloromethane or acetone). Evidence from analogous syntheses suggests that trace moisture or elevated temperatures can lead to hydrolysis, reducing yields . Comparative studies on phenyl isothiocyanate synthesis highlight the role of catalysts like copper sulfate or iodine in accelerating thiocyanate group formation, which may apply to fluorinated analogs .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Characterize the fluorobenzoyl moiety (¹H NMR: aromatic protons at δ 7.2–8.0 ppm; ¹⁹F NMR: single peak near -110 ppm for para-fluorine).

- FT-IR : Confirm the isothiocyanate group (sharp absorption at ~2050–2100 cm⁻¹ for N=C=S stretching).

- HPLC-MS : Assess purity (>98% by area normalization) and molecular ion peaks (e.g., [M+H]⁺ at m/z 181.03) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The isothiocyanate group reacts nucleophilically with amines to form thiourea derivatives, a key step in synthesizing heterocycles or bioconjugates. For example:

- Reaction with primary amines: R-NH₂ + Ar-N=C=S → Ar-NH-CS-NH-R.

- Fluorine’s electron-withdrawing effect enhances electrophilicity at the isothiocyanate group, increasing reactivity compared to non-fluorinated analogs. Solvent polarity (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) modulate reaction rates .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. thiourea formation) impact the stability of this compound?

- Methodological Answer : Hydrolysis to 4-fluorobenzamide and hydrogen sulfide is a major degradation pathway. Stability studies using kinetic analysis (e.g., Arrhenius plots) in aqueous/organic solvent mixtures reveal that acidic or basic conditions accelerate hydrolysis. For long-term storage, anhydrous solvents (e.g., dried DCM) and inert atmospheres (N₂/Ar) are critical. Data from phenyl isothiocyanate analogs suggest a half-life of <24 hours in aqueous ethanol at pH 7 .

Q. What analytical challenges arise in quantifying trace this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Matrix interference and low volatility complicate GC analysis. Derivatization with fluorescent tags (e.g., dansyl chloride) followed by HPLC with fluorescence detection improves sensitivity (LOD ~0.1 ng/mL). Alternatively, LC-MS/MS using multiple reaction monitoring (MRM) transitions (e.g., m/z 181 → 123) enhances specificity .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model the electrophilicity of the isothiocyanate group and fluorine’s inductive effects. Studies on analogous compounds show correlations between calculated LUMO energies and experimental reaction rates with nucleophiles like glutathione .

Q. What contradictions exist in the literature regarding the catalytic mechanisms for synthesizing fluorinated isothiocyanates?

- Methodological Answer : Some studies propose Lewis acid catalysts (e.g., ZnCl₂) enhance thiocyanate group formation, while others report side reactions (e.g., Friedel-Crafts acylation) under similar conditions. Systematic screening of catalysts (e.g., iodine vs. CuSO₄) and in-situ monitoring via Raman spectroscopy can resolve discrepancies .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and potential lachrymatory effects. Store under nitrogen at -20°C to prevent moisture ingress. Spill cleanup requires neutralization with 10% sodium bicarbonate followed by adsorption with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.